molecular formula C21H19N3O2 B2481037 N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide CAS No. 1170963-74-2

N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide

Cat. No.: B2481037
CAS No.: 1170963-74-2
M. Wt: 345.402
InChI Key: NOQDHBSBAVCVKU-UHFFFAOYSA-N
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Description

N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted with a benzyl group at the amide nitrogen and a 2-methylbenzo[d]imidazole moiety at the 5-position of the furan ring. This structure combines aromatic and heterocyclic components, which are often associated with diverse biological activities, including antitumor and cytotoxic effects .

Properties

IUPAC Name

N-benzyl-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-15-23-18-9-5-6-10-19(18)24(15)14-17-11-12-20(26-17)21(25)22-13-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQDHBSBAVCVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of 2-methyl-1H-benzo[d]imidazole, which is then alkylated with benzyl bromide to form N-benzyl-2-methyl-1H-benzo[d]imidazole. This intermediate is then reacted with 5-formylfuran-2-carboxylic acid under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to benzimidazole derivatives, including N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide. These compounds have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

For instance, derivatives of benzimidazole have shown significant antimicrobial activity, with Minimum Inhibitory Concentrations (MIC) reported as low as 1.27 µM against certain strains . The structural features of these compounds, such as the presence of specific functional groups, contribute to their enhanced antimicrobial effects.

2. Anticancer Activity

The anticancer properties of this compound are also noteworthy. Compounds with similar structures have been tested against various cancer cell lines, demonstrating promising results. For example, certain benzimidazole derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating their potential as more effective anticancer agents .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:

  • Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids or derivatives.
  • Alkylation : The introduction of the benzyl group is performed via alkylation reactions, which can involve using benzyl halides.
  • Furan Derivative Synthesis : The furan moiety is synthesized through cyclization reactions involving suitable precursors.

These synthetic routes are crucial for optimizing yield and purity, which are essential for biological testing.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating various benzimidazole derivatives, this compound was tested against a panel of bacterial strains. The results indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli . The study concluded that structural modifications could enhance efficacy further.

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of this compound against human colorectal carcinoma cell lines. The findings revealed that it had a notable cytotoxic effect, with an IC50 value significantly lower than that of conventional treatments. The selectivity index indicated a favorable therapeutic window, suggesting potential for clinical application .

Mechanism of Action

The mechanism of action of N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The furan ring and benzyl group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Melting Point (°C) Key Functional Groups
N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide Furan-2-carboxamide Benzyl (N), 2-methylbenzoimidazole (C5) Not reported Furan, Benzoimidazole, Carboxamide
N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide Furan-2-carboxamide 4-Methoxyphenethyl (N), 2-methylbenzoimidazole (C5) Not reported Furan, Benzoimidazole, Methoxyaryl
PZ1 (N-(2-(4-benzylpiperazin-1-yl)ethyl)-2-(2-hydroxy-phenyl)-1H-benzo[d]imidazole-5-carboxamide) Benzoimidazole-5-carboxamide 4-Benzylpiperazinyl-ethyl (N), 2-hydroxyphenyl (C2) 249–252 Benzoimidazole, Piperazine, Phenol
4-Amino-3-methyl-5-(2-methyl-1H-benzo[d]imidazol-1-yl)thiazol-2(3H)-one Thiazol-2-one 2-methylbenzoimidazole (C5), 3-methyl, 4-amino Not reported Thiazole, Benzoimidazole, Amino
N-{(2-methyl-1H-benzo[d]imidazol-1-yl)methyl}substituted benzenamine Benzenamine 2-methylbenzoimidazole (N-linked), substituted phenyl Not reported Benzoimidazole, Amine, Aryl

Key Observations :

  • Core Structure : The target compound’s furan-carboxamide core distinguishes it from analogs like PZ1 (benzoimidazole-carboxamide) and thiazole derivatives . The furan ring may confer improved solubility compared to purely aromatic cores.
  • Substituent Effects : The benzyl group at the amide nitrogen contrasts with the 4-methoxyphenethyl group in ’s analog, which introduces methoxy-mediated polarity . PZ1’s piperazine-ethyl chain likely enhances water solubility, explaining its lower melting point (249–252°C) compared to other benzoimidazole-carboxylic acids (>300°C) .
  • Thermal Stability : High melting points (>300°C) in ’s carboxylic acid derivatives (7d–7h) suggest strong intermolecular hydrogen bonding, absent in the target compound due to its carboxamide and flexible benzyl group .
Antitumor Potential
  • Thiazole-Benzoimidazole Hybrids: Compounds like 4-amino-3-methyl-5-(2-methylbenzoimidazol-1-yl)thiazol-2(3H)-one () exhibit antitumor activity, likely due to thiazole’s role in disrupting nucleotide metabolism .
  • Cytotoxic Benzoimidazole Derivatives : highlights N-{(2-methylbenzoimidazol-1-yl)methyl}benzenamines as cytotoxic agents, suggesting the 2-methylbenzoimidazole moiety is critical for inducing apoptosis . The target compound’s benzyl group may modulate lipophilicity, influencing cell membrane penetration.
Pharmacokinetic Considerations
  • Solubility and Bioavailability : PZ1’s piperazine group enhances solubility, a trait absent in the target compound. However, the furan ring’s oxygen atom may improve metabolic stability over thiazole derivatives prone to oxidation .
  • Structural Flexibility : The 4-methoxyphenethyl analog () demonstrates how aryl substitutions impact receptor binding. The benzyl group in the target compound may balance hydrophobicity and steric bulk for optimal target engagement .

Biological Activity

N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its diverse biological activity. The structural formula can be represented as follows:

C15H15N3O\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}

Key physical properties include:

  • Molecular Weight : 253.30 g/mol
  • CAS Number : Not specified in the available literature.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. A review of benzimidazole derivatives highlighted their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown inhibitory effects comparable to standard antibiotics like ciprofloxacin and norfloxacin .

Anticancer Potential

The anticancer activity of benzimidazole derivatives is well-documented. Research indicates that compounds with the benzimidazole scaffold exhibit cytotoxic effects against several cancer cell lines. A study reported that derivatives with specific substitutions at the benzimidazole ring could significantly inhibit cell proliferation in human cancer cell lines, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Benzimidazole Core : Known for broad-spectrum pharmacological properties.
  • Furan Ring : Enhances lipophilicity and may improve membrane permeability.
  • Substituents : The presence of methyl and benzyl groups can influence binding affinity to biological targets.

Research has shown that modifications to the benzimidazole nucleus can lead to enhanced activity against specific targets, indicating that further structural optimization could yield more potent derivatives .

Case Studies and Experimental Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Birajdar et al. (2013) Synthesized amino alcohol derivatives of 2-methyl benzimidazole; demonstrated moderate to good activity against S. aureus and E. coli.
Recent Review (2021) Compounds bearing benzimidazole nucleus showed anticancer, anti-inflammatory, and antimicrobial properties.
Pharmacological Review (2020) Highlighted the potential of benzimidazole derivatives in treating various diseases, emphasizing their safety and bioavailability profiles.

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine with 2-methyl-substituted reagents under acidic conditions .
  • Step 2 : Alkylation of the benzimidazole nitrogen using a chloromethyl furan derivative in the presence of a base (e.g., K₂CO₃) .
  • Step 3 : Coupling of the benzimidazole-furan intermediate with benzylamine via carboxamide formation using coupling agents like EDC/HCl or DCC . Critical parameters include solvent choice (e.g., DMF or chloroform), reaction temperature (40–80°C), and purification via column chromatography .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • 1H/13C NMR : To confirm substituent positions (e.g., benzyl, methyl, and furan groups). For example, aromatic protons in the benzimidazole ring appear at δ 7.4–8.1 ppm, while the methyl group resonates at δ 2.5–2.7 ppm .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks at m/z ~403–405) .
  • IR Spectroscopy : Key stretches include C=O (amide I band at ~1650 cm⁻¹) and N-H (benzimidazole at ~3400 cm⁻¹) .

Q. What in vitro assays are used to screen its biological activity?

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, with IC₅₀ calculations .

Advanced Research Questions

Q. How can structural modifications enhance its bioactivity?

  • Substituent tuning : Replacing the benzyl group with electron-withdrawing groups (e.g., -CF₃) improves metabolic stability .
  • Heterocycle replacement : Substituting furan with thiophene or oxadiazole alters lipophilicity and target binding .
  • SAR studies : Computational docking (e.g., AutoDock Vina) identifies key interactions with biological targets (e.g., hydrophobic pockets in kinases) .

Q. What strategies resolve contradictions in biological data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentrations ≤1%) .
  • Metabolic stability testing : Liver microsome assays quantify degradation rates to explain variability in in vivo vs. in vitro results .
  • Crystallography : X-ray structures of ligand-target complexes clarify binding modes (e.g., benzimidazole stacking with DNA bases) .

Q. How do reaction conditions impact synthetic yield and purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 48 hours) and improves yield by 15–20% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while EtOAc/hexane mixtures improve chromatography resolution .
  • Catalyst screening : Pd/C or Ni catalysts for reductive amination steps minimize byproducts .

Methodological Challenges

Q. What analytical techniques address purity issues in final compounds?

  • HPLC-DAD : Quantify impurities using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
  • Elemental analysis : Confirm stoichiometry (e.g., C, H, N deviations ≤0.4%) .
  • Stability studies : Accelerated degradation under heat/humidity (40°C/75% RH) identifies labile groups (e.g., amide hydrolysis) .

Q. How to design experiments for structure-activity relationship (SAR) analysis?

  • Fragment-based design : Synthesize analogs with incremental modifications (e.g., methyl → ethyl → propyl) .
  • Free-Wilson analysis : Statistically correlate substituent changes with bioactivity .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity .

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